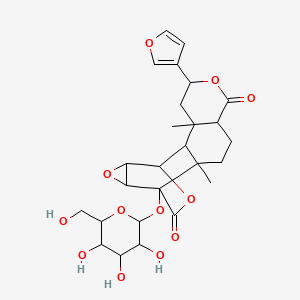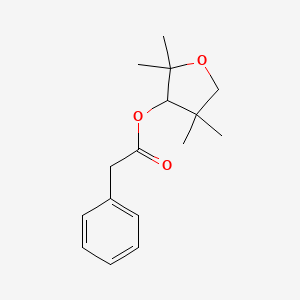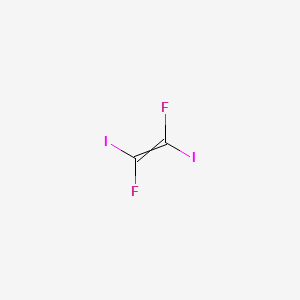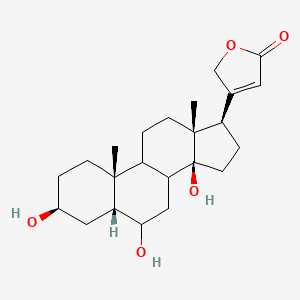
3,6,14-Trihydroxycard-20(22)-enolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,14-Trihydroxycard-20(22)-enolide is a complex organic compound that belongs to the class of cardenolides. Cardenolides are a type of steroid known for their potent biological activities, particularly in the context of cardiac glycosides. These compounds are often found in various plants and have been studied for their medicinal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,14-Trihydroxycard-20(22)-enolide typically involves multiple steps, including the formation of the steroid backbone and the introduction of hydroxyl groups at specific positions. Common synthetic routes may include:
Oxidation reactions: to introduce hydroxyl groups.
Cyclization reactions: to form the steroid ring structure.
Protecting group strategies: to ensure selective reactions at desired positions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Chromatographic purification: to isolate the desired product.
Quality control measures: to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3,6,14-Trihydroxycard-20(22)-enolide can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in treating heart conditions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3,6,14-Trihydroxycard-20(22)-enolide involves its interaction with specific molecular targets, such as:
Enzymes: Inhibition or activation of key enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Ion channels: Affecting the flow of ions across cell membranes, particularly in cardiac cells.
Comparación Con Compuestos Similares
Similar Compounds
Digitoxin: Another cardenolide with similar cardiac effects.
Ouabain: Known for its potent inhibition of the sodium-potassium pump.
Digoxin: Widely used in the treatment of heart failure and arrhythmias.
Uniqueness
3,6,14-Trihydroxycard-20(22)-enolide is unique due to its specific hydroxylation pattern and the resulting biological activity. Its distinct structure may confer unique interactions with molecular targets, leading to specific therapeutic effects.
Propiedades
Número CAS |
102305-50-0 |
|---|---|
Fórmula molecular |
C23H34O5 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
3-[(3S,5R,10R,13R,14S,17R)-3,6,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-6-3-14(24)10-18(21)19(25)11-17-16(21)4-7-22(2)15(5-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16?,17?,18-,19?,21+,22+,23-/m0/s1 |
Clave InChI |
NAUPKGAOVHSNRY-QYLPJJJPSA-N |
SMILES isomérico |
C[C@]12CCC3C([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC([C@H]5[C@@]3(CC[C@@H](C5)O)C)O |
SMILES canónico |
CC12CCC(CC1C(CC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


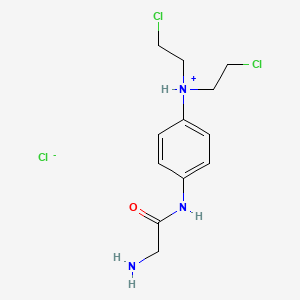
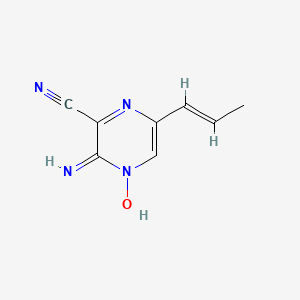
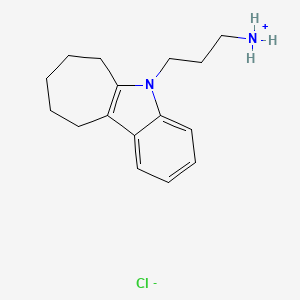
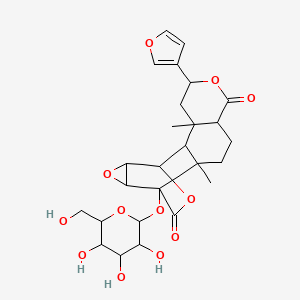

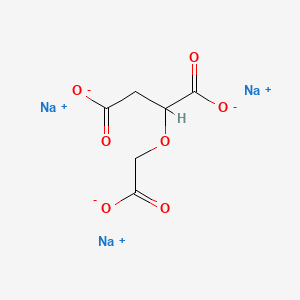
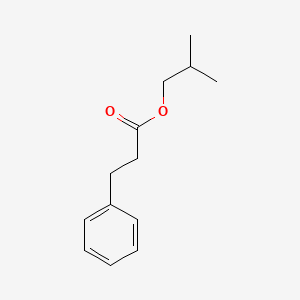


![2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate](/img/structure/B13739810.png)
